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molecular formula C21H19NSn B8747602 3-Triphenylstannylpropanenitrile CAS No. 5827-72-5

3-Triphenylstannylpropanenitrile

Cat. No. B8747602
M. Wt: 404.1 g/mol
InChI Key: SOEFDSOMYXNNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022822

Procedure details

9.1 g of the triphenyltin hydride (0.026 mol), prepared in the aforementioned example (1), 2.8 g of acrylonitrile (0.052 mol), 85 mg of 2,2'-azobisisobutyronitrile, and 25 ml of toluene were mixed together in a 100 ml four-neck flask equipped with a stirrer and reflux condenser, and stirred while heating for 6 hours at 60° C. After it was confirmed by means of an IR spectrum that the absorption of Sn-H bonds had completely disappeared, a crystal precipitate was separated by filtration. The filtrate was then concentrated under reduced pressure to yield 10.5 g of the final product of 3-(triphenylstannyl)propionitrile (yield=100%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SnH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20](#[N:23])[CH:21]=[CH2:22].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[C:14]1([Sn:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:22][CH2:21][C:20]#[N:23])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
85 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together in a 100 ml four-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
After it was confirmed by means of an IR spectrum that the absorption of Sn-H bonds
CUSTOM
Type
CUSTOM
Details
a crystal precipitate was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Sn](CCC#N)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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